molecular formula C7H8O2 B1348782 8-Oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 40458-77-3

8-Oxabicyclo[3.2.1]oct-6-en-3-one

Cat. No. B1348782
CAS RN: 40458-77-3
M. Wt: 124.14 g/mol
InChI Key: DJXYBPVHUSVRLJ-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis of Natural Products 8-Oxabicyclo[3.2.1]oct-6-en-3-one serves as a crucial intermediate in synthesizing natural products. For instance, its enantiomers have been utilized in the formal synthesis of sundiversifolide, highlighting its importance in stereoselective synthesis processes (Kawasumi, Kanoh, & Iwabuchi, 2011). Furthermore, these compounds have been applied in the asymmetric synthesis of polyoxygenated building blocks, demonstrating their versatility in constructing chiral building blocks crucial for natural product synthesis (Hartung & Hoffmann, 2004).

Marine Natural Product Synthesis This compound has been instrumental in synthesizing marine natural products, such as dictyoxetane core, showcasing its utility in creating complex molecular structures found in marine organisms (Proemmel, Wartchow, & Hoffmann, 2002).

Bryostatins Synthesis It has also been used in the synthesis of the bryostatins, specifically the C1-C16 segment, indicating its significance in the total synthesis of complex molecular architectures (Vakalopoulos, Lampe, & Hoffmann, 2001).

Synthesis of Bioactive Molecules The synthesis of new polyhydroxylated derivatives of 8-oxabicyclo[3.2.1]octanes from this compound, which closely resemble molecules with antitumor and glycosidase inhibitors activity, underscores its potential in the development of bioactive molecules (Khlevin, Sosonyuk, Proskurnina, & Zefirov, 2012).

Herbicide Development Research has shown its derivatives to possess herbicidal activity, indicating its application in agricultural chemistry. For example, certain derivatives showed inhibitory effects on Sorghum bicolor radicle growth and other weeds (Barbosa et al., 1999).

properties

IUPAC Name

8-oxabicyclo[3.2.1]oct-6-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-5-3-6-1-2-7(4-5)9-6/h1-2,6-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXYBPVHUSVRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(O2)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339659
Record name 8-Oxabicyclo[3.2.1]oct-6-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxabicyclo[3.2.1]oct-6-en-3-one

CAS RN

40458-77-3
Record name 8-Oxabicyclo[3.2.1]oct-6-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-oxabicyclo[3.2.1]oct-6-en-3-one
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Synthesis routes and methods I

Procedure details

8-Oxa-bicyclo[3.2.1]oct-6-en-3-one was synthesized by the known [4+3]cycloaddition of the commercially available furan and the oxyally generated from 1,1,3-trichloroacetone, followed by reduction with zinc (J. Org. Chem. 1999,64, 3398 and J. Am. Chem. Soc. 2001, 123, 5590). Internal double bond of the cycloadduct was reduced using Pd/C in MeOH to give 8-oxa-bicyclo[3.2.1]octan-3-one. The resulting ketone was subjected to Eadsworth-Horner-Emmons condition to yield the α,β-unsaturated ester. Catalytic hydrogenation of the conjugated ester gave rise to an inseparable mixture (˜1:1) of diasteromers with no diastereoselectivity. The mixture of diastereomers carried forward to the next two steps. These steps include reduction of esters with NaBH4/LiCl followed by treatment with TsCl in the presence of NEt3 to furnish the oxabicyclo[3.2.1]octaneethylmethylbenzensolfonate. 1H NMR (CDCl3): δ 7.81-7.78 (m, 2H), 7.37-7.34 (m, 2H), 4.35-4.28 (m, 2H), 4.07-4.02 (m, 2H), 2.46 (s, 3H), 2.07 (m, 1H), 1.95-1.87 (m, 2H), 1.82-1.76 (m, 1H), 1.68-1.63 (m, 2H), 1.55-1.50 (m, 2H), 1.43-1.28 (m, 2H), 1.10 (m, 1H).
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Synthesis routes and methods II

Procedure details

8-Oxa-bicyclo[3.2.1]oct-6-en-3-one was synthesized by the known [4+3] cycloaddition of the commercially available furan and the oxyally generated from 1,1,3-trichloroacetone, followed by reduction with zinc (J. Org. Chem. 1999, 64, 3398 and J. Am. Chem. Soc. 2001, 123, 5590). Internal double bond of the cycloadduct was reduced using Pd/C in MeOH to give 8-oxa-bicyclo[3.2.1]octan-3-one. The resulting ketone was subjected to Eadsworth-Horner-Emmons condition to yield the α,β-unsatured ester. Catalytic hydrogenation of the conjugated ester gave rise to an inseparable mixture (˜1:1) of diasteromers with no diastereoselectivity. The mixture of diastereomers carried forward to the next two steps. These steps include reduction of esters with NaBH4/LiCl followed by treatment with TsCl in the presence of NEt3 to furnish the oxabicyclo[3.2.1]octaneethylmethylbenzensolfonate. 1H NMR (CDCl3): δ 7.81-7.78 (m, 2H), 7.37-7.34 (m, 2H), 4.35-4.28 (m, 2H), 4.07-4.02 (m, 2H), 2.46 (s, 3H), 2.07 (m, 1H), 1.95-1.87 (m, 2H), 1.82-1.76 (m, 1H), 1.68-1.63 (m, 2H), 1.55-1.50 (m, 2H), 1.43-1.28 (m, 2H), 1.10 (m, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxabicyclo[3.2.1]oct-6-en-3-one
Reactant of Route 2
8-Oxabicyclo[3.2.1]oct-6-en-3-one
Reactant of Route 3
8-Oxabicyclo[3.2.1]oct-6-en-3-one
Reactant of Route 4
8-Oxabicyclo[3.2.1]oct-6-en-3-one
Reactant of Route 5
8-Oxabicyclo[3.2.1]oct-6-en-3-one
Reactant of Route 6
8-Oxabicyclo[3.2.1]oct-6-en-3-one

Citations

For This Compound
350
Citations
AV Costa, LCA Barbosa, AJ Demuner… - Journal of agricultural …, 1999 - ACS Publications
The catalytic oxidation of 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one with osmium tetraoxide and excess hydrogen peroxide resulted in the formation of 2α,4α-dimethyl-6,7-exo-…
Number of citations: 37 pubs.acs.org
AJ Demuner, LCA Barbosa… - Journal of Agricultural and …, 1998 - ACS Publications
Several 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives have been prepared via the [3 + 4] cycloaddition between the oxyallyl carbocation generated from polybromoketones and …
Number of citations: 37 pubs.acs.org
AM Montaña, S Ribes, PM Grima… - Magnetic resonance in …, 1998 - Wiley Online Library
The 1 H and 13 C NMR spectra of cis‐endo (a) and cis‐exo (b) diastereoisomeric pairs of five differently C‐1‐functionalized 2,4‐dimethyl‐8‐oxabicyclo[3.2.1]oct‐6‐en‐3‐ones were …
LCA Barbosa, AJ Demuner, EEL Borges… - Journal of the Brazilian …, 1997 - SciELO Brasil
The synthesis of several analogues of 8-oxabicyclo[3.2.1]oct-6-en-3-one is reported. The effect of these compounds and 4-oxohexanoic acid on the germination and radicle growth of …
Number of citations: 27 www.scielo.br
AFC Alcântara, D Piló-Veloso, WB De Almeida… - Journal of molecular …, 2006 - Elsevier
This work describes the conformational analysis of alcohols 2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3α-ol (5) and –3β-ol (6) and of alcohols 1,2α,4α,5-…
Number of citations: 25 www.sciencedirect.com
S Sendelbach, R Schwetzler-Raschke… - The Journal of …, 1999 - ACS Publications
The methyl- and alkenyl-substituted furans 1b−h react with pentachloroacetone (2) and sodium 2,2,2-trifluoroethoxide solution to form the title compounds 3b−h in good yield. With the …
Number of citations: 52 pubs.acs.org
LCA Barbosa, GJA Conceicao… - Australian Journal of …, 1999 - CSIRO Publishing
Treatment of 8-oxabicyclo[3.2.1]oct-6-en-3-one with a catalytic amount of osmium tetraoxide and excess hydrogen peroxide resulted in the formation of the acetonide exo-6,exo-7-…
Number of citations: 12 www.publish.csiro.au
IV Hartung, HMR Hoffmann - … Chemie International Edition, 2004 - Wiley Online Library
The development and design of reliable and efficient methods for the construction of chiral building blocks are crucial in modern natural product synthesis. 8‐Oxabicyclo[3.2.1]oct‐6‐en‐…
Number of citations: 141 onlinelibrary.wiley.com
H Kim, HMR Hoffmann - European Journal of Organic …, 2000 - Wiley Online Library
The densely funkctionalized C38−C44 segment F of altohyrtin A with its five contiguous stereogenic centers was prepared in 10 steps and in 28 % overall yield (two steps per …
LCA Barbosa, ES de Alvarenga… - Pest Management …, 2003 - Wiley Online Library
Several new compounds with potential herbicidal activity were synthesized from 2α,4α‐dimethyl‐6,7‐exo‐isopropylidenedioxy‐8‐oxabicyclo[3.2.1]octan‐3‐one (4). Seven aromatic …
Number of citations: 11 onlinelibrary.wiley.com

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